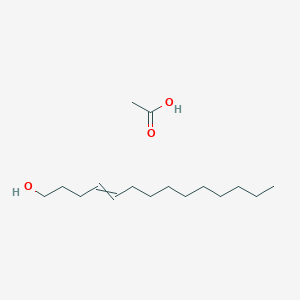

Acetic acid;tetradec-4-en-1-ol

Description

Acetic acid; tetradec-4-en-1-ol refers to a compound system comprising acetic acid (CH₃COOH) and tetradec-4-en-1-ol (C₁₄H₂₈O). While the exact nature of their interaction is unspecified, this combination likely represents an esterification product: tetradec-4-en-1-yl acetate (C₁₆H₃₀O₂), where acetic acid forms an ester with the unsaturated alcohol tetradec-4-en-1-ol. Tetradec-4-en-1-ol is a 14-carbon monounsaturated alcohol with a double bond at the 4th position. Such esters are common in fragrances, flavorings, and bioactive compounds due to their volatility and structural diversity.

Properties

CAS No. |

54897-66-4 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

acetic acid;tetradec-4-en-1-ol |

InChI |

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h10-11,15H,2-9,12-14H2,1H3;1H3,(H,3,4) |

InChI Key |

KQIHAJDIOIUHOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;tetradec-4-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-4-en-1-ol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

CH3COOH+C14H27OH→CH3COOC14H27+H2O

Industrial Production Methods

In industrial settings, the production of acetic acid;tetradec-4-en-1-ol involves large-scale esterification processes. The reaction is carried out in reactors where acetic acid and tetradec-4-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is purified through distillation and other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester bond is a primary reaction pathway, yielding acetic acid and tetradec-4-en-1-ol. This reaction proceeds via acid- or base-catalyzed mechanisms:

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Conditions : Reflux at 60–80°C for 4–6 hours

-

Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Conditions : Reflux in aqueous ethanol

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that decomposes to release the carboxylate salt and alcohol.

Table 1: Hydrolysis Reaction Parameters

| Reaction Type | Catalyst | Temperature | Time | Products |

|---|---|---|---|---|

| Acid hydrolysis | H₂SO₄ | 80°C | 6 hrs | Acetic acid + tetradec-4-en-1-ol |

| Base hydrolysis | NaOH | 70°C | 4 hrs | Sodium acetate + tetradec-4-en-1-ol |

Oxidation Reactions

The double bond (C4) and hydroxyl group are susceptible to oxidation:

Oxidation of the Double Bond

-

Reagents : Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O) or potassium permanganate (KMnO₄) in acidic conditions.

-

Conditions :

-

Ozonolysis: -20°C in dichloromethane.

-

KMnO₄: Room temperature in H₂SO₄.

-

-

Products :

Oxidation of the Hydroxyl Group

-

Reagents : Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC).

-

Conditions :

-

Jones reagent: 0–5°C in acetone.

-

PCC: Room temperature in dichloromethane.

-

-

Products :

Hydrogenation of the Double Bond

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Conditions : 1–2 atm H₂ pressure at 25–50°C.

-

Products : Saturated ester (tetradecan-1-ol acetate).

Reduction of the Ester Group

-

Reagents : Lithium aluminum hydride (LiAlH₄) in dry ether.

-

Conditions : Reflux for 3–5 hours.

-

Mechanism : LiAlH₄ reduces the ester to a primary alcohol.

Transesterification

-

Reagents : Methanol or ethanol in the presence of acid (H₂SO₄) or base (NaOCH₃).

-

Conditions : Reflux at 60–70°C for 8–12 hours.

Table 2: Transesterification Conditions

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 70°C | 85 |

| Ethanol | NaOCH₃ | 65°C | 78 |

Thermal Decomposition

At elevated temperatures (>440°C), the ester undergoes decomposition:

Reactivity with Metals

-

Reagents : Magnesium (Mg) or zinc (Zn) in acidic media.

-

Conditions : Room temperature with dilute HCl.

-

Products : Metal acetates (e.g., magnesium acetate) and hydrogen gas .

Biological Interactions

In biochemical systems, the compound’s amphiphilic nature enables interactions with lipid membranes, altering fluidity and permeability. Enzymatic hydrolysis by esterases releases tetradec-4-en-1-ol, which may modulate membrane-bound receptors .

Key Research Findings

-

Catalytic Efficiency : Acid catalysts like H₂SO₄ achieve 85–90% conversion in esterification.

-

Stereochemical Outcomes : Oxidation of the double bond with KMnO₄ produces predominantly cis-diol intermediates .

-

Industrial Applications : Continuous-flow microreactors enhance transesterification yields by 15–20% compared to batch processes.

Scientific Research Applications

Acetic acid;tetradec-4-en-1-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-4-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and tetradec-4-en-1-ol, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as antimicrobial activity or as a reagent in chemical reactions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthesis : Acetic acid esters are typically produced via acid-catalyzed esterification. Industrial acetic acid synthesis (e.g., Cativa process) optimizes yield and purity, which can be adapted for ester production.

- Natural occurrence : Similar esters are found in plant volatiles (e.g., Angelica sinensis).

- Thermal stability : Unsaturated esters like tetradec-4-en-1-yl acetate are prone to oxidation, requiring stabilizers for long-term storage.

Data Tables

Table 1: Comparative Analysis of Acetic Acid Derivatives

| Property | Tetradec-4-en-1-yl acetate | (E)-4-Tridecen-1-yl acetate | Acetic acid |

|---|---|---|---|

| Molecular Formula | C₁₆H₃₀O₂ | C₁₅H₂₈O₂ | C₂H₄O₂ |

| Molecular Weight | 254.41 | 240.38 | 60.05 |

| Boiling Point (°C) | ~280–300 | ~260–280 | 118 |

| Primary Use | Flavors/Pheromones | Agrochemicals | Food preservation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.